molecular formula C18H21ClN4O2 B2785104 N-(2-chlorobenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1226457-07-3

N-(2-chlorobenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No. B2785104
CAS RN: 1226457-07-3
M. Wt: 360.84
InChI Key: LPCMHYLCSQPLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-7706621 and is a selective inhibitor of cyclin-dependent kinases (CDKs).

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activity of Derivatives: A study by Hossan et al. (2012) in "Molecules" focused on synthesizing pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, utilizing a similar structural framework. These compounds exhibited good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anticancer Properties

  • Synthesis and Anticancer Activity: The work by Su et al. (1986) in "Journal of Medicinal Chemistry" involved the synthesis of analogues like N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid (1a, 5-deazaaminopterin), showing significant anticancer activity in vitro and in vivo (Su et al., 1986).

Plant Growth Stimulation

  • Plant Growth Stimulation Effects: A 2019 study by Pivazyan et al. in "Russian Journal of General Chemistry" explored new derivatives containing a pyrimidine fragment, revealing a pronounced plant growth-stimulating effect (Pivazyan et al., 2019).

Antifolate and Antitumor Activities

  • Design and Synthesis for Antitumor Activity: Gangjee et al. (2000) in "Journal of Medicinal Chemistry" designed a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) as an antitumor agent, using a similar chemical structure (Gangjee et al., 2000).

Spectroscopic and Quantum Mechanical Studies

  • Spectroscopic Analysis and Ligand-Protein Interactions: A study by Mary et al. (2020) in "Chemical Papers" involved synthetic routes and vibrational spectra analysis of similar compounds, alongside exploring their potential as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

Synthesis of Novel Heterocyclic Compounds

  • Synthesis and Anti Microbial Activity: Research by Nunna et al. (2014) focused on synthesizing novel heterocyclic compounds with sulfamido moiety, evaluating their antibacterial and antifungal activities (Nunna et al., 2014).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-13-10-17(22-18(21-13)23-8-4-5-9-23)25-12-16(24)20-11-14-6-2-3-7-15(14)19/h2-3,6-7,10H,4-5,8-9,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCMHYLCSQPLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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